molecular formula C24H28N2O5 B11257060 3-(3,4-dimethoxyphenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one

3-(3,4-dimethoxyphenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one

Cat. No.: B11257060
M. Wt: 424.5 g/mol
InChI Key: RRVWLXDYGFXHOU-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromenone core, a hydroxy group, and a piperazine moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at the 7-position can be introduced via selective hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction, where the piperazine derivative reacts with a suitable leaving group on the chromenone core.

    Final Coupling: The final step involves coupling the 3,4-dimethoxyphenyl group to the chromenone core, which can be achieved through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, where the chromenone core can be reduced to a dihydrochromenone using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrochromenone derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxy group can form hydrogen bonds with biological macromolecules, while the piperazine moiety can interact with receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chromenone core and the piperazine moiety allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxychromen-2-one

InChI

InChI=1S/C24H28N2O5/c1-4-25-9-11-26(12-10-25)15-19-20(27)7-5-17-13-18(24(28)31-23(17)19)16-6-8-21(29-2)22(14-16)30-3/h5-8,13-14,27H,4,9-12,15H2,1-3H3

InChI Key

RRVWLXDYGFXHOU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

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